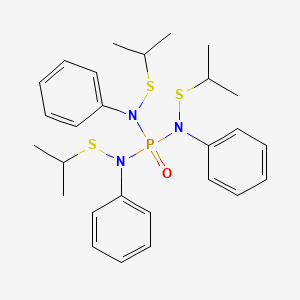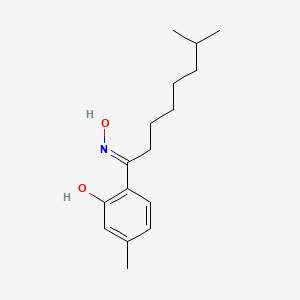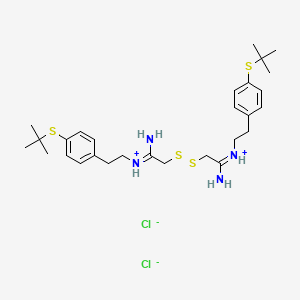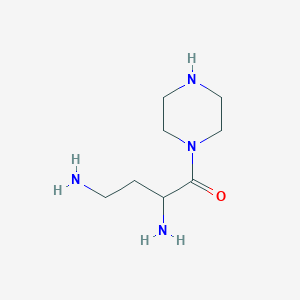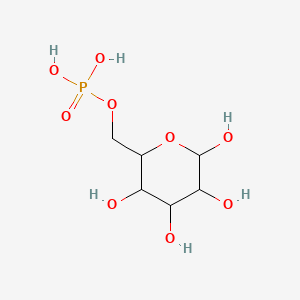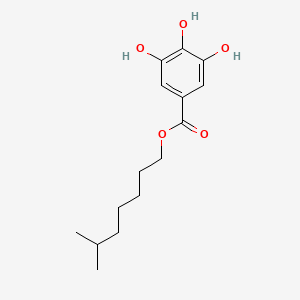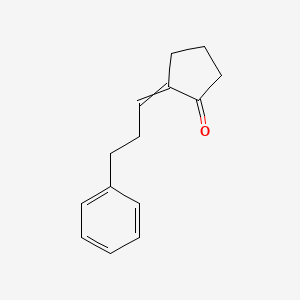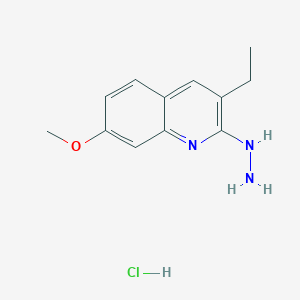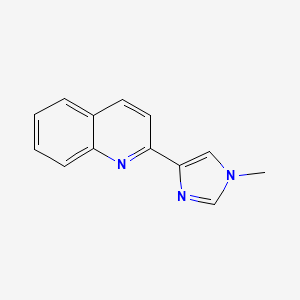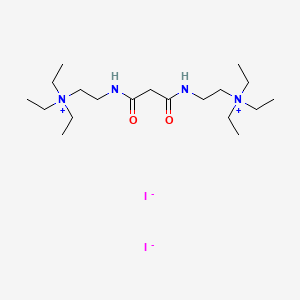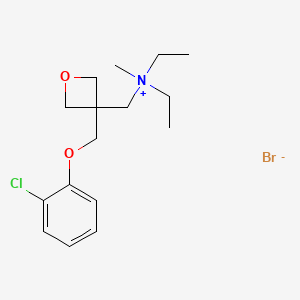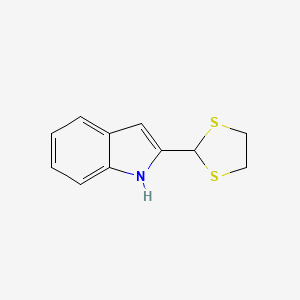
Indole, 2-(1,3-dithiolan-2-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 2-(1,3-dithiolan-2-YL)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 2-(1,3-dithiolan-2-YL)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . For the specific addition of the 1,3-dithiolan-2-yl group, a common approach involves the reaction of indole with 1,3-dithiolane in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Indole, 2-(1,3-dithiolan-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives .
科学的研究の応用
Indole, 2-(1,3-dithiolan-2-YL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Indole, 2-(1,3-dithiolan-2-YL)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The 1,3-dithiolan-2-yl group may enhance its binding affinity and specificity, leading to more potent biological effects .
類似化合物との比較
Similar Compounds
- 2-(1,3-dithiolan-2-yl)-1H-indole
- 3-(1,3-dithiolan-2-yl)-1H-indole
- 2-(1,3-dithiolan-2-yl)-4-methylfuran
Uniqueness
Indole, 2-(1,3-dithiolan-2-YL)- is unique due to the specific positioning of the 1,3-dithiolan-2-yl group, which can significantly alter its chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
101831-92-9 |
|---|---|
分子式 |
C11H11NS2 |
分子量 |
221.3 g/mol |
IUPAC名 |
2-(1,3-dithiolan-2-yl)-1H-indole |
InChI |
InChI=1S/C11H11NS2/c1-2-4-9-8(3-1)7-10(12-9)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2 |
InChIキー |
FTENJHHISPVLSJ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


